molecular formula C12H13ClF3N3O B2937182 2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2411290-00-9

2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2937182
CAS No.: 2411290-00-9
M. Wt: 307.7
InChI Key: UGXUONMMVZDAGY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-(trifluoromethyl)pyrimidine, which is then reacted with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The double bonds in the pyrimidine ring can participate in addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the pyrrolidine and pyrimidine rings contribute to its overall activity . The compound may modulate various pathways, including enzyme inhibition and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one is unique due to its combination of a pyrrolidine ring and a pyrimidine ring with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

2-chloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O/c1-7(13)11(20)19-6-2-3-8(19)10-17-5-4-9(18-10)12(14,15)16/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXUONMMVZDAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C2=NC=CC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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